molecular formula C12H25NO B13219745 2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol

2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol

Cat. No.: B13219745
M. Wt: 199.33 g/mol
InChI Key: JCQFWNVEAAJLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C12H25NO. It is a cyclohexanol derivative, characterized by the presence of an amino group substituted with a 2-methylpentan-3-yl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylpentan-3-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetone or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Cyclohexanone derivative.

    Reduction: Cyclohexane derivative.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on certain biological pathways.

    Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol
  • 2-[(2-Methylbutan-2-yl)amino]cyclohexan-1-ol
  • 2-[(2-Ethylhexyl)amino]cyclohexan-1-ol

Uniqueness

2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-(2-methylpentan-3-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-4-10(9(2)3)13-11-7-5-6-8-12(11)14/h9-14H,4-8H2,1-3H3

InChI Key

JCQFWNVEAAJLPT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1CCCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.